1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-yl butanoate
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Overview
Description
1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-yl butanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by the presence of a dichloroacetyl group and a tetrahydroquinoline moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-yl butanoate typically involves the esterification of 1-(dichloroacetyl)-1,2,3,4-tetrahydroquinoline with butanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow reactors and high-throughput screening of catalysts can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-yl butanoate can undergo various chemical reactions, including:
Substitution: The dichloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide can be used as reagents for hydrolysis.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Scientific Research Applications
1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-yl butanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-yl butanoate involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed in biological systems to release the active components, which can then interact with various enzymes and receptors. The dichloroacetyl group may also play a role in modulating the compound’s biological activity by interacting with specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.
Isopropyl butanoate: An ester with a similar structure, used in perfumes and flavoring agents.
Uniqueness
1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-yl butanoate is unique due to the presence of the dichloroacetyl group and the tetrahydroquinoline moiety. These structural features contribute to its distinct chemical properties and potential biological activities, setting it apart from simpler esters like ethyl acetate and methyl butyrate .
Properties
CAS No. |
62265-71-8 |
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Molecular Formula |
C15H17Cl2NO3 |
Molecular Weight |
330.2 g/mol |
IUPAC Name |
[1-(2,2-dichloroacetyl)-3,4-dihydro-2H-quinolin-6-yl] butanoate |
InChI |
InChI=1S/C15H17Cl2NO3/c1-2-4-13(19)21-11-6-7-12-10(9-11)5-3-8-18(12)15(20)14(16)17/h6-7,9,14H,2-5,8H2,1H3 |
InChI Key |
YRKGLLSNNQGLCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=CC2=C(C=C1)N(CCC2)C(=O)C(Cl)Cl |
Origin of Product |
United States |
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